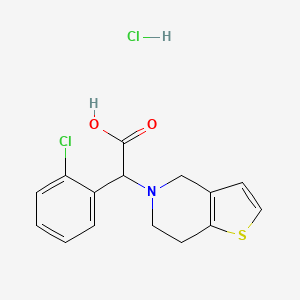

rac-Clopidogrel Carboxylic Acid Hydrochloride

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKSIOUPGDBSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure of rac-Clopidogrel Carboxylic Acid Hydrochloride

Technical Whitepaper: Structural Characterization and Analytical Profiling of rac-Clopidogrel Carboxylic Acid Hydrochloride

Executive Summary

In the development and pharmacokinetic (PK) profiling of the antiplatelet agent Clopidogrel, the Carboxylic Acid metabolite (often designated as SR 26334) plays a paradoxical role. While pharmacologically inactive, it represents approximately 85% of the circulating drug-related material in human plasma, making it the primary surrogate marker for bioequivalence studies. Furthermore, it is a critical process-related impurity (USP Related Compound A / EP Impurity A) that must be strictly controlled.

This guide provides an in-depth structural analysis of rac-Clopidogrel Carboxylic Acid Hydrochloride , the racemic hydrochloride salt form often utilized as a reference standard in analytical method development and impurity profiling. Unlike the active thiol metabolite, which is transient and unstable, the carboxylic acid derivative is stable, allowing for robust quantification. This document details its chemical identity, metabolic formation, synthesis for reference use, and validated analytical protocols.

Chemical Identity & Physiochemical Properties

The compound is the hydrochloride salt of the hydrolytic metabolite of clopidogrel. While clopidogrel is administered as the (S)-enantiomer, the rac (racemic) form serves as a cost-effective reference standard for non-chiral HPLC assays and is critical for establishing resolution in chiral purity methods.

| Property | Data |

| Common Name | rac-Clopidogrel Carboxylic Acid Hydrochloride |

| IUPAC Name | (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride |

| CAS Number | 1015247-88-7 (racemic HCl salt) Note: 144750-42-5 refers to the (S)-enantiomer HCl salt |

| Molecular Formula | C₁₅H₁₄ClNO₂S[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 344.26 g/mol (Salt); 307.79 g/mol (Free Base) |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water; insoluble in hexane. |

| pKa | ~3.6 (Carboxylic acid), ~6.5 (Tertiary amine) |

| Appearance | Off-white to pale yellow crystalline solid |

Metabolic Context & Formation

Clopidogrel is a prodrug requiring bioactivation. However, the dominant pathway is hydrolysis , not oxidation.

-

Mechanism: The ester moiety of clopidogrel is rapidly hydrolyzed by Carboxylesterase-1 (CES1) in the liver.

-

Outcome: This yields the inactive carboxylic acid metabolite.[10][11][12][13] This pathway competes with the CYP450-mediated activation pathway (CYP2C19/CYP3A4), effectively "shunting" the majority of the dose into this inactive sink.

-

Clinical Relevance: High levels of the carboxylic acid confirm absorption but do not necessarily correlate with platelet inhibition efficacy.

Figure 1: Metabolic Divergence of Clopidogrel

Caption: The metabolic bifurcation of Clopidogrel. The CES1-mediated hydrolysis to the carboxylic acid is the dominant pathway, limiting the bioavailability of the active metabolite.

Structural Characterization (The Core)

Accurate identification of the rac-Clopidogrel Carboxylic Acid relies on distinguishing the carboxylic acid moiety from the parent ester and confirming the integrity of the thienopyridine ring.

Proton NMR Spectroscopy (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

The loss of the methyl ester signal (typically a singlet at ~3.7 ppm in Clopidogrel) is the primary indicator of the acid structure.

-

δ 10.5 - 12.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Often broadened or invisible depending on water content/exchange.

-

δ 7.20 - 7.70 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring.

-

δ 7.40 & 6.90 ppm (d, 2H): Thiophene ring protons.

-

δ 5.60 - 5.80 ppm (s, 1H): The chiral center proton (CH -COOH). This singlet is diagnostic. In the salt form, this may shift downfield due to the protonation of the adjacent nitrogen.

-

δ 3.00 - 4.20 ppm (m, 6H): Piperidine ring protons (methylene groups).

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 308.05 m/z (Free base mass + H). The HCl salt dissociates, so the observed mass corresponds to the free base.

-

Fragmentation Pattern (MS2):

-

m/z 198: Loss of the thienopyridine moiety.

-

m/z 125/127: Chlorophenyl carbocation (Characteristic isotopic pattern of ³⁵Cl/³⁷Cl).

-

m/z 152: Thienopyridine fragment.

-

Infrared Spectroscopy (FT-IR)

-

1720 - 1740 cm⁻¹: Strong C=O stretch (Carboxylic Acid).

-

2500 - 3300 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).

-

~750 cm⁻¹: C-Cl stretching.

Experimental Protocol: Synthesis & Purification

For research purposes, rac-Clopidogrel Carboxylic Acid HCl is rarely synthesized de novo but is typically generated via the controlled hydrolysis of rac-Clopidogrel.

Objective: Produce high-purity rac-Clopidogrel Carboxylic Acid HCl from Clopidogrel Bisulfate (racemic or enantiopure starting material).

Reagents:

-

rac-Clopidogrel Bisulfate

-

Sodium Hydroxide (NaOH), 1N aqueous solution

-

Hydrochloric Acid (HCl), 1N aqueous solution and concentrated

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Base Hydrolysis:

-

Dissolve 5.0 g of rac-Clopidogrel Bisulfate in 50 mL of Methanol/Water (1:1).

-

Add 20 mL of 1N NaOH (excess base).

-

Stir at 40°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate) until the starting ester spot disappears.

-

-

Extraction of Impurities:

-

Wash the alkaline solution (pH ~12) with DCM (2 x 20 mL). Crucial Step: The carboxylic acid is deprotonated (anionic) and remains in the aqueous phase, while non-acidic impurities extract into the organic layer. Discard the organic layer.

-

-

Acidification & Precipitation:

-

Cool the aqueous layer to 0-5°C.

-

Slowly add 1N HCl dropwise to adjust pH to ~2.0. The free acid will begin to precipitate as an off-white solid.

-

-

Salt Formation:

-

Extract the acidic aqueous phase with DCM (3 x 30 mL). Combine organic layers.

-

Dry over anhydrous Na₂SO₄ and evaporate to dryness.

-

Redissolve the residue in minimal acetone or ethyl acetate.

-

Add 1.1 equivalents of HCl (in ether or dioxane) dropwise.

-

The rac-Clopidogrel Carboxylic Acid Hydrochloride salt precipitates.

-

-

Filtration:

-

Filter the solid, wash with cold acetone, and vacuum dry at 45°C.

-

Analytical Applications & Quality Control

HPLC Method for Impurity Profiling (USP/EP Aligned)

This method separates the carboxylic acid (Impurity A) from the parent drug.

-

Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase A: Phosphate Buffer pH 2.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (10% B), 5-20 min (10% -> 80% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.[14]

-

Retention Time:

-

Clopidogrel Acid (Impurity A): ~6-8 min.

-

Clopidogrel: ~18-20 min.

-

Bioequivalence (BE) Studies

Since the parent drug is often undetectable, the carboxylic acid is the standard analyte.

-

Internal Standard: Clopidogrel Acid-d4 (Deuterated).

-

LloQ: Typically validated at 5-10 ng/mL in plasma.

-

Sample Prep: Protein precipitation with Acetonitrile is preferred over LLE (Liquid-Liquid Extraction) to ensure high recovery of the polar acid metabolite.

Figure 2: Analytical Workflow for Plasma Quantitation

Caption: Standardized workflow for the quantification of Clopidogrel Carboxylic Acid in biological matrices.

References

-

Metabolic Pathway & Pharmacokinetics

-

Chemical Structure & Impurity Standards

-

Analytical Methodology (HPLC/LC-MS)

- Title: Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its applic

- Source: PubMed / J Pharm Biomed Anal.

-

URL:[Link]

-

Degradation & Stability

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rac-Clopidogrel Carboxylic Acid Hydrochloride [lgcstandards.com]

- 3. WO2008068569A2 - Processes for the preparation of clopidogrel hydrochloride - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. rac-Clopidogrel Carboxylic Acid Hydrochloride | C15H15Cl2NO2S | CID 23106048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clopidogrel EP Impurity A | 144457-28-3 [chemicea.com]

- 8. Naarini Molbio Pharma [naarini.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. interesjournals.org [interesjournals.org]

- 13. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 16. archives.ijper.org [archives.ijper.org]

Comprehensive Technical Guide: Clopidogrel Acid Metabolite Hydrochloride (SR 26334)

Executive Summary

This technical guide details the physicochemical properties, metabolic origin, and analytical characterization of Clopidogrel Acid Metabolite Hydrochloride (SR 26334 HCl). While Clopidogrel is a prodrug requiring bioactivation to exert its antiplatelet effect, the acid metabolite represents the major circulating species (approx. 85% of the dose) formed via rapid esterase-mediated hydrolysis.

Although pharmacologically inactive against the P2Y12 receptor, this metabolite is the primary analyte for pharmacokinetic profiling, bioequivalence studies, and compliance monitoring due to its high plasma abundance and stability relative to the labile active thiol metabolite.

Chemical Identity & Molecular Specifications[1][2][3][4][5][6]

The following data distinguishes the hydrochloride salt form (often used as a reference standard) from the free acid and the parent prodrug.

Molecular Data Table

| Property | Specification |

| Common Name | Clopidogrel Acid Metabolite HCl |

| Synonym | SR 26334 Hydrochloride; Clopidogrel Carboxylic Acid HCl |

| IUPAC Name | (S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride |

| CAS Number (HCl Salt) | 144750-42-5 |

| CAS Number (Free Acid) | 144457-28-3 |

| Molecular Formula | C₁₅H₁₅Cl₂NO₂S (Salt) / C₁₅H₁₄ClNO₂S (Free Acid) |

| Molecular Weight | 344.26 g/mol (Salt) / 307.79 g/mol (Free Acid) |

| Appearance | Off-white to white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, and Water (pH dependent) |

Metabolic Pathway & Origin

Clopidogrel is a thienopyridine prodrug that undergoes two competing metabolic pathways. The vast majority is shunted into the inactive acid metabolite pathway, limiting the bioavailability of the active drug.

Mechanism of Formation

-

Hydrolysis (Major Pathway): Human Carboxylesterase 1 (hCE1) rapidly hydrolyzes the ester moiety of clopidogrel to form the carboxylic acid metabolite (SR 26334). This occurs in the liver and plasma.

-

Bioactivation (Minor Pathway): Hepatic CYP450 enzymes (CYP2C19, CYP3A4) oxidize the thiophene ring to form 2-oxo-clopidogrel, which is subsequently hydrolyzed to the active thiol metabolite.

Pathway Diagram

Figure 1: Metabolic divergence of Clopidogrel. The acid metabolite (SR 26334) is the dominant species formed via esterase hydrolysis, bypassing the activation pathway.

Analytical Methodology (LC-MS/MS)[9][10][11]

Quantification of the acid metabolite is the industry standard for assessing Clopidogrel absorption. The following protocol outlines a validated high-sensitivity workflow.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation can be used, but Solid Phase Extraction (SPE) yields cleaner baselines and lower matrix effects for high-sensitivity applications.

-

Matrix: Human Plasma (K2EDTA).

-

Internal Standard (IS): Clopidogrel Acid Metabolite-d4 or Repaglinide.

-

SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB 30 mg).

Protocol Steps:

-

Aliquot: Transfer 200 µL plasma to a tube. Add 20 µL IS working solution.

-

Acidification: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding. Vortex.

-

Conditioning: Condition SPE plate with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 1 mL Acetonitrile.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 2.5 | 90 | Elution of Metabolite |

| 3.0 | 90 | Wash |

| 3.1 | 10 | Re-equilibration |

| 4.0 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clopidogrel Acid Met. | 308.1 | 198.1 | 30 | 18 |

| Internal Standard (d4) | 312.1 | 202.1 | 30 | 18 |

Note: The precursor ion corresponds to the protonated free acid [M+H]⁺. Even if the HCl salt is used as a reference standard, the mass spectrometer detects the cationic free base form.

Analytical Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow for the isolation and quantification of Clopidogrel Acid Metabolite.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9861403, Clopidogrel carboxylic acid. Retrieved from [Link]

- Shin, B. S., & Yoo, S. D. (2006). Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.

- Bristol-Myers Squibb/Sanofi. (2010). Plavix (clopidogrel bisulfate) Prescribing Information. [Clinical Pharmacology & Metabolism].

Sources

Beyond the Dead End: The Pharmacological Paradox of Clopidogrel Carboxylic Acid

Executive Summary

Clopidogrel represents a classic case of prodrug design where the "waste" pathway dominates the pharmacological landscape. While the drug's efficacy relies on a minor cytochrome P450 (CYP)-mediated pathway (~15%) to generate the active thiol metabolite, the vast majority (~85%) is shunted by carboxylesterase-1 (hCES1) into Clopidogrel Carboxylic Acid (CCA) .

For decades, CCA was dismissed as a "metabolic dead end"—pharmacologically inert at the P2Y12 receptor. However, recent toxicological and pharmacokinetic insights have upended this view. While CCA itself fails to bind P2Y12, its Phase II conjugate, Clopidogrel Acyl Glucuronide (CAG) , acts as a potent mechanism-based inhibitor of CYP2C8. This guide dissects the structural basis of CCA’s inactivity at the target receptor, contrasts it with the unintended off-target activity of its glucuronide, and provides validated protocols for distinguishing these species in drug development.

Part 1: The Metabolic Fork (hCES1 vs. CYP)

The bioavailability of Clopidogrel is dictated by a kinetic competition between bioactivation and inactivation. This "metabolic fork" determines whether the molecule becomes a therapeutic agent or a circulating marker of compliance.

The Pathway

Upon absorption, Clopidogrel is subjected to extensive first-pass metabolism.

-

Activation (Minor Path): CYP2C19 (primary), CYP3A4, and CYP1A2 oxidize the thiophene ring to 2-oxo-clopidogrel, which is subsequently hydrolyzed to the Active Metabolite (AM) (R-130964).

-

Inactivation (Major Path): hCES1 hydrolyzes the methyl ester moiety to a carboxylic acid, forming CCA (SR26334). This reaction is rapid and high-capacity, effectively sequestering the parent drug away from bioactivation.

Visualization: The Metabolic Shunt

The following diagram illustrates the divergence between the therapeutic thiol pathway and the "inactive" carboxylate pathway.

Figure 1: The metabolic divergence of Clopidogrel. Note the conversion of the "inactive" CCA into the toxicologically relevant Acyl Glucuronide (CAG).

Part 2: Structural Basis of P2Y12 Inactivity

The assertion that CCA is "pharmacologically inactive" refers specifically to its inability to antagonize the P2Y12 platelet receptor. This inactivity is structural, not incidental.

The Thiol-Disulfide Mechanism

The P2Y12 receptor is a G-protein coupled receptor (GPCR) with critical extracellular cysteine residues (specifically Cys97 in the first extracellular loop and Cys17/Cys270 ).

-

Active Metabolite (AM): Contains a free, reactive thiol (-SH) group formed after the opening of the thiophene ring. This thiol acts as a "warhead," engaging in a disulfide exchange reaction with the receptor's cysteine residues. This covalent modification permanently locks the receptor in an inactive state (insurmountable antagonism).

-

CCA: The hydrolysis of the methyl ester to a carboxylic acid (-COOCH3 to -COOH) by hCES1 leaves the thiophene ring intact. Without the ring opening, the reactive thiol is never generated.

-

Result: CCA possesses a negative charge (carboxylate) and lacks the electrophilic capability to form the disulfide bridge. It may transiently occupy the binding pocket via weak electrostatic interactions, but it cannot covalently modify the receptor or prevent ADP binding effectively at physiological concentrations.

Part 3: The "Inactive" Metabolite's Revenge (CYP2C8 Inhibition)

While CCA is inert at P2Y12, its downstream metabolite, Clopidogrel Acyl Glucuronide (CAG) , is a potent perpetrator of Drug-Drug Interactions (DDIs).

The Mechanism of Toxicity

CAG is formed by the conjugation of CCA with glucuronic acid via UGT2B7, UGT2B4, and UGT2B17.

-

Suicide Inhibition: CAG is a mechanism-based inhibitor (MBI) of CYP2C8 .

-

Binding Orientation: CAG enters the CYP2C8 active site. The glucuronide moiety anchors the molecule, positioning the thiophene ring in close proximity to the heme iron.

-

Inactivation: The thiophene is oxidized to a reactive intermediate that covalently binds to the heme or apoprotein, irreversibly destroying enzyme activity.

Clinical Impact

This inhibition explains the severe DDIs observed when Clopidogrel is co-administered with CYP2C8 substrates:

-

Repaglinide: Plasma concentrations increase 3-5 fold, causing severe hypoglycemia.

-

Cerivastatin: Increased exposure leads to rhabdomyolysis (contributing to its market withdrawal).

-

Dasabuvir & Selexipag: Significant AUC increases.[1]

Part 4: Experimental Protocols

To rigorously study CCA, researchers must distinguish between simple receptor binding (where it fails) and enzymatic inhibition (where its metabolite succeeds).

Protocol A: P2Y12 Receptor Binding Assay (Inactivity Validation)

Objective: To demonstrate the lack of affinity of CCA for P2Y12 compared to the Active Metabolite.

Materials:

-

CHO cells stably expressing human P2Y12.

-

Radioligand: [33P]-2MeS-ADP (High affinity agonist).

-

Test Compounds: CCA (SR26334), Active Metabolite (generated ex vivo or stabilized standard).

Methodology:

-

Cell Preparation: Harvest CHO-P2Y12 cells and prepare membrane fractions in Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Incubate membranes (10-20 µg protein) with 0.5 nM [33P]-2MeS-ADP.

-

Add increasing concentrations of CCA (1 nM to 100 µM) and Active Metabolite (positive control).

-

Incubate for 30 minutes at 37°C.

-

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Validation Criteria:

-

Active Metabolite: Should show IC50 in the low micromolar/nanomolar range with incomplete washout (indicating covalent binding).

-

CCA: Should show no significant displacement of radioligand even at high concentrations (>10 µM), confirming inactivity.

-

Protocol B: CYP2C8 Mechanism-Based Inhibition Assay

Objective: To quantify the inactivation of CYP2C8 by CCA-derived Glucuronide (CAG). Note: Since CAG is unstable, it is often generated in situ or synthesized fresh.

Methodology:

-

Pre-Incubation (Inactivation Step):

-

System: Human Liver Microsomes (HLM) or Recombinant CYP2C8.

-

Inhibitor: Synthesized CAG (0, 1, 5, 10, 25, 50 µM).

-

Cofactor: NADPH (1 mM).

-

Timepoints: 0, 5, 10, 15, 20, 30 min at 37°C.

-

-

Dilution (Activity Measurement):

-

Dilute the pre-incubation mixture 1:10 into a secondary mixture containing a CYP2C8 probe substrate (e.g., Amodiaquine or Paclitaxel ).

-

Add fresh NADPH to start the reaction.

-

-

Quantification:

-

Stop reaction after 10 min with acetonitrile/formic acid.

-

Analyze formation of N-desethylamodiaquine via LC-MS/MS.

-

-

Data Analysis:

-

Plot % Remaining Activity vs. Pre-incubation Time.

-

Calculate

(max inactivation rate) and -

Self-Validating Check: Include a control without NADPH in the pre-incubation. If inhibition occurs without NADPH, it is reversible, not mechanism-based. CAG should require NADPH for time-dependent inhibition.

-

Protocol C: Bioanalytical Stability of CCA and CAG

Objective: Prevent ex vivo hydrolysis of CAG back to CCA, which causes analytical artifacts.

Critical Step: Acyl glucuronides are labile. In plasma samples, CAG can hydrolyze back to CCA, artificially inflating CCA measurements and masking the glucuronide.

-

Sample Collection: Collect blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) and immediately place on ice.

-

Acidification: Within 15 minutes, acidify plasma (pH < 4.0) using 5% phosphoric acid or citrate buffer. This stabilizes the acyl glucuronide bond.

-

Extraction: Use Solid Phase Extraction (SPE) with weak cation exchange or protein precipitation with acidified methanol. Avoid alkaline conditions.

-

LC-MS/MS Separation:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acidic (0.1% Formic Acid) gradient.

-

Crucial Separation: Ensure chromatographic resolution between CCA and CAG. If they co-elute, in-source fragmentation of CAG can mimic CCA, leading to false quantitation.

-

Part 5: Data Summary

| Parameter | Clopidogrel (Parent) | Active Metabolite (AM) | Clopidogrel Carboxylic Acid (CCA) | Clopidogrel Acyl Glucuronide (CAG) |

| Structure | Thienopyridine Ester | Thiol derivative | Carboxylic Acid | Acyl Glucuronide |

| Formation | Oral Dose | CYP450 (Oxidation) | hCES1 (Hydrolysis) | UGT (Conjugation of CCA) |

| P2Y12 Activity | Inactive | Potent Antagonist (Covalent) | Inactive | Inactive |

| CYP2C8 Activity | Weak/None | None | None | Potent Inhibitor (MBI) |

| Plasma Exposure | Low (Transient) | Low (Unstable) | High (Major metabolite) | Moderate |

| Clinical Risk | Bleeding | Bleeding | None (Direct) | DDI (Hypoglycemia, Rhabdomyolysis) |

References

-

Ding, Z., et al. (2003). "Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270."[2] Blood. Link

-

Savi, P., et al. (2006). "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts."[3] Proceedings of the National Academy of Sciences. Link

-

Tornio, A., et al. (2014). "Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions." Clinical Pharmacology & Therapeutics. Link

-

Floyd, J.S., et al. (2012). "Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17." Drug Metabolism and Disposition. Link

-

FDA Labeling. "Plavix (clopidogrel bisulfate) tablets: Prescribing Information." U.S. Food and Drug Administration.[4][5] Link

-

Dansette, P.M., et al. (2012). "Formation, reactivity, and antiplatelet activity of mixed disulfide conjugates of clopidogrel." Chemical Research in Toxicology. Link

Sources

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. ashpublications.org [ashpublications.org]

- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 5. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between Clopidogrel bisulfate and Clopidogrel Carboxylic Acid HCl

This guide serves as a technical reference for researchers and drug development professionals, focusing on the critical distinctions between the active pharmaceutical ingredient (API) Clopidogrel Bisulfate and its primary inactive metabolite reference standard, Clopidogrel Carboxylic Acid Hydrochloride .

Context: Antiplatelet Therapy, Pharmacokinetics, and Bioanalytical Chemistry.

Executive Technical Summary

The distinction between Clopidogrel Bisulfate and Clopidogrel Carboxylic Acid HCl represents the difference between a prodrug designed for bioavailability and stability, and its major circulating metabolite used as a pharmacokinetic biomarker.

-

Clopidogrel Bisulfate: The formulated salt of the prodrug. It is pharmacologically inactive in vitro and requires hepatic bioactivation.[1] The bisulfate salt is selected for optimal solubility and polymorphic stability (Form II).

-

Clopidogrel Carboxylic Acid HCl: The hydrochloride salt of the hydrolyzed metabolite (SR26334).[2] It is pharmacologically inactive but circulates at plasma concentrations ~2000-fold higher than the parent drug. It is the primary analyte for assessing clopidogrel absorption and compliance in clinical trials.

Molecular Architecture & Physicochemical Divergence

The fundamental chemical difference lies in the hydrolysis of the methyl ester moiety to a carboxylic acid. This single transformation dictates the molecule's solubility, metabolic fate, and receptor affinity.

Comparative Chemical Profile

| Feature | Clopidogrel Bisulfate (API) | Clopidogrel Carboxylic Acid HCl (Standard) |

| Role | Prodrug (P2Y12 Inhibitor Precursor) | Inactive Metabolite / Analytical Standard |

| Chemical State | Methyl Ester ( | Free Carboxylic Acid ( |

| Salt Form | Bisulfate ( | Hydrochloride ( |

| Molecular Weight | ~419.9 g/mol (Salt) | ~344.3 g/mol (Salt) |

| Solubility (pH 1-3) | High (Protonated amine) | Moderate (Acid + Amine salt) |

| Solubility (pH 7.4) | Low (Free base precipitates) | High (Ionized Carboxylate |

| LogP (Lipophilicity) | ~3.8 (High lipophilicity) | ~0.5 (Hydrophilic due to acid group) |

| Key Stability Risk | Chiral inversion; Hydrolysis | Decarboxylation (under extreme stress) |

Structural Visualization

-

Clopidogrel Bisulfate: Contains a lipophilic methyl ester group that facilitates passive diffusion across the intestinal membrane.

-

Carboxylic Acid Metabolite: The exposed carboxyl group at physiological pH (7.4) is deprotonated (anionic), preventing it from crossing the blood-brain barrier or re-entering hepatocytes efficiently for bioactivation.

The Metabolic "Fork in the Road"

Understanding the metabolic divergence is critical for designing stability assays. Clopidogrel undergoes a "race" between activation (CYP450) and inactivation (Esterases).

Pathway Logic

-

Bioactivation (Minor Pathway ~15%): The hepatic cytochrome P450 system (primarily CYP2C19) oxidizes the thiophene ring to form 2-oxo-clopidogrel, which is then hydrolyzed to the Active Thiol Metabolite .

-

Inactivation (Major Pathway ~85%): Human Carboxylesterase 1 (hCE1) rapidly hydrolyzes the ester linkage of Clopidogrel Bisulfate to form Clopidogrel Carboxylic Acid . This is a dead-end pathway.

Diagram: Metabolic Flux & Activation

Caption: The metabolic divergence of Clopidogrel. The majority is shunted to the inactive carboxylic acid via hCE1, while a fraction is bioactivated by CYPs.[3]

Analytical Strategy: Separation & Quantification

For researchers, distinguishing the parent API from the carboxylic acid metabolite is the primary challenge in bioanalysis (LC-MS/MS). The Carboxylic Acid HCl salt is used here as the primary reference standard .

LC-MS/MS Method Parameters

The carboxylic acid is much more polar than the parent. A gradient elution is required to retain the acid while eluting the lipophilic parent.

| Parameter | Clopidogrel (Parent) | Clopidogrel Carboxylic Acid |

| Precursor Ion (Q1) | m/z 322.1 | m/z 308.1 |

| Product Ion (Q3) | m/z 212.1 (Pyridine ring) | m/z 198.1 (Pyridine acid) |

| Retention Time (C18) | Late eluting (e.g., 2.8 min) | Early eluting (e.g., 1.7 min) |

| Internal Standard | Clopidogrel-D3 | Clopidogrel Acid-D4 |

| Plasma Conc.[4][5][6] Range | Low (pg/mL to low ng/mL) | High ( |

Protocol: Preparation of Calibration Standards

Objective: Create a standard curve to quantify the metabolite in plasma.

-

Stock Preparation: Dissolve Clopidogrel Carboxylic Acid HCl (Reference Standard) in Methanol to 1.0 mg/mL.

-

Note: Correct for the HCl salt weight. (MW Salt / MW Free Acid

344.3 / 307.8). Factor

-

-

Working Solutions: Serially dilute in 50:50 Methanol:Water.

-

Spiking: Spike blank human plasma with working solutions.

-

Extraction:

-

Method: Protein Precipitation (PPT) is often sufficient for the high-abundance metabolite.

-

Reagent: Acetonitrile with 0.1% Formic Acid (to ensure the acid remains protonated for better column retention).

-

Experimental Protocol: In Vitro Hydrolysis Assay

This protocol validates the stability of Clopidogrel Bisulfate and the formation of the Carboxylic Acid.[1]

Objective: Determine the intrinsic clearance (

Materials:

-

Human Liver Microsomes (HLM) or Recombinant hCE1.

-

Substrate: Clopidogrel Bisulfate (10 mM DMSO stock).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard.

Workflow:

-

Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer. Pre-warm at 37°C for 5 min.

-

Initiation: Add Clopidogrel Bisulfate (Final conc: 1

M). Note: NADPH is NOT required for this hydrolysis step, only for CYP oxidation. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 200

L Stop Solution. Vortex and centrifuge (4000g, 10 min). -

Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent (m/z 322) and appearance of Carboxylic Acid (m/z 308) .

Data Interpretation[9][10][11][12][13]

-

Plot

vs. Time. -

The slope

represents the elimination rate constant. - .

-

Validation: If the Carboxylic Acid does not appear, the microsomes may lack active esterases or the pH is incorrect.

References

-

Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel. Thrombosis and Haemostasis.[1][7][8][9] Link

-

Hagihara, K., et al. (2009). Comparison of human cytochrome P450 2C19 and 2C9 in the metabolism of clopidogrel. Drug Metabolism and Pharmacokinetics. Link

-

Zhu, H.J., et al. (2013). Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation. Journal of Pharmacology and Experimental Therapeutics. Link

-

FDA Labeling Information. (2010). Plavix (clopidogrel bisulfate) tablets prescribing information. Link

-

Cayman Chemical. (2023). Clopidogrel Carboxylic Acid (hydrochloride) Product Information. Link

Sources

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clopidogrel Carboxylic Acid Hydrochloride [lgcstandards.com]

- 5. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

Technical Guide: Bioanalysis of rac-Clopidogrel Carboxylic Acid in Human Plasma

The following technical guide details the bioanalytical strategy for identifying and quantifying Clopidogrel Carboxylic Acid (the major inactive metabolite of Clopidogrel) in human plasma. It addresses the specific nuances of handling the racemic ("rac") nature of analytical standards versus the enantiopure clinical analyte.

Executive Summary

Clopidogrel is a thienopyridine prodrug administered as the (S)-enantiomer. While its antiplatelet activity relies on a short-lived thiol metabolite formed via CYP450, approximately 85% of the dose is rapidly hydrolyzed by human carboxylesterase 1 (hCE1) into the inactive Clopidogrel Carboxylic Acid (CCA) .

Because the parent drug is unstable and the active metabolite is transient, CCA is the primary surrogate marker for pharmacokinetic (PK) absorption profiles. This guide focuses on the robust identification of CCA, addressing the critical challenge of ex vivo hydrolysis (which creates false positives) and the stereochemical separation required when using racemic reference standards ("rac-CCA") to quantify the specific (S)-metabolite found in patients.

Part 1: The Bioanalytical Context[1][2][3][4][5]

Metabolic Pathway & Stereochemistry

Clopidogrel is (S)-(+)-clopidogrel. In vivo, it retains its stereochemical configuration during hydrolysis to (S)-CCA. However, analytical standards are often supplied as rac-Clopidogrel Carboxylic Acid (a mixture of R and S enantiomers).

-

Risk: Using a racemic standard on an achiral column co-elutes both enantiomers. While the patient sample contains only (S)-CCA, the standard curve will represent the racemate.

-

Solution: A chiral LC-MS/MS method is recommended to separate the (S)-analyte from the (R)-impurity in the standard, or to detect potential in vivo chiral inversion.

Mechanism of Instability

The ester bond in Clopidogrel is susceptible to hydrolysis by plasma esterases even after blood draw.

-

Causality: If esterase activity is not halted immediately upon collection, remaining parent Clopidogrel converts to CCA in the collection tube.

-

Impact: This artificially elevates CCA concentration (positive bias) and depletes parent drug concentration.

Pathway Visualization

The following diagram illustrates the metabolic divergence and the specific target of this analysis.

Caption: Metabolic pathway of Clopidogrel showing the major hydrolysis route to the Carboxylic Acid and the risk of ex vivo conversion.[1]

Part 2: Sample Collection & Preparation Strategy

Stabilization Protocol (Critical)

To ensure data integrity, esterase activity must be inhibited at the point of collection.

-

Primary Inhibitor: Potassium Oxalate/Sodium Fluoride (NaF) tubes are standard. The fluoride ion inhibits general esterase activity.

-

Advanced Inhibition: For high-sensitivity assays, add 2-bromo-3'-methoxyacetophenone (MPB) or Bis(4-nitrophenyl) phosphate (BNPP) to the collection tubes immediately.

-

Why: NaF alone may not fully inhibit hCE1 over long processing times. BNPP is a potent irreversible inhibitor.[2]

-

Extraction Methodology: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) with diethyl ether is possible, SPE is preferred for automation and cleanliness.

Protocol: Mixed-Mode Cation Exchange (MCX)

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 100 µL Plasma with 200 µL 2% Formic Acid (acidifies CCA to ensure binding). Load onto OASIS MCX plate.

-

Washing:

-

Wash 1: 2% Formic Acid in Water (removes proteins/salts).

-

Wash 2: Methanol (removes neutrals/hydrophobic matrix).

-

-

Elution: 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase.

Part 3: LC-MS/MS Analytical Workflow

Chromatographic Separation (Chiral vs. Achiral)

To correctly identify "rac"-Clopidogrel Carboxylic Acid components or isolate the (S)-form:

| Parameter | Achiral Method (Standard PK) | Chiral Method (Stereospecific) |

| Column | C18 (e.g., Waters BEH C18) | Chiralpak AGP or Lux Cellulose-2 |

| Utility | Total CCA quantification | Separating (R) and (S) enantiomers |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid | Ammonium Acetate / Acetonitrile |

| Run Time | Fast (2–4 mins) | Slower (10–15 mins) |

| Use Case | Routine clinical monitoring | Investigating chiral inversion or purity |

Recommended Chiral Conditions:

-

Column: Lux Cellulose-2 (Phenomenex), 3 µm, 150 x 4.6 mm.

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid (80:20 v/v) isocratic.

-

Flow Rate: 0.5 mL/min.

-

Rationale: Cellulose-based chiral selectors provide distinct cavity sizes that discriminate between the spatial arrangement of the (R) and (S) isomers.

Mass Spectrometry Detection[9]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

-

Transitions (MRM):

-

Analyte (CCA): m/z 308.1 → 198.1 (Quantifier), 308.1 → 113.0 (Qualifier).

-

Internal Standard (Clopidogrel-d4-acid): m/z 312.1 → 202.1.

-

Analytical Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of Clopidogrel Carboxylic Acid.

Part 4: Method Validation & Integrity

To ensure the method is "self-validating" (Trustworthiness Pillar), the following criteria must be met:

-

Selectivity: Analyze blank plasma from 6 different sources to ensure no endogenous interference at the retention time of CCA (approx 1.7 - 2.5 min depending on column).

-

Carryover: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard. Signal must be <20% of the Lower Limit of Quantification (LLOQ).[2]

-

Matrix Effect: Compare the peak area of CCA spiked into extracted blank plasma vs. CCA in pure solvent.

-

Acceptance: Matrix factor should be consistent (CV < 15%).[5]

-

-

Stability Testing:

-

Bench-top: 4 hours at room temperature (critical to prove esterase inhibition worked).

-

Freeze-thaw: 3 cycles at -80°C.

-

Autosampler: 24 hours at 10°C.

-

References

-

El-Sadek, M. et al. (2011).[6] "Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS." American Journal of Analytical Chemistry. Available at: [Link]

- Silvestro, L. et al. (2010). "Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma.

-

Waters Corporation. (2008). "A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma." Application Note. Available at: [Link]

-

Zhu, H.J. et al. (2013). "Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation."[7] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Bhavyasri, K. et al. (2013).[8] "Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography." American Journal of Analytical Chemistry. Available at: [Link]

Sources

- 1. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on Vicagrel, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]

- 2. waters.com [waters.com]

- 3. scispace.com [scispace.com]

- 4. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]

Technical Guide: rac-Clopidogrel Carboxylic Acid Hydrochloride

Topic: CAS number for rac-Clopidogrel Carboxylic Acid Hydrochloride Content Type: In-depth Technical Guide

Identity, Metabolic Mechanism, and Analytical Profiling[1][2]

Executive Summary

rac-Clopidogrel Carboxylic Acid Hydrochloride (CAS: 1015247-88-7 ) is the hydrochloride salt of the racemic carboxylic acid metabolite of the antiplatelet agent Clopidogrel.[1][2][3] While Clopidogrel itself is administered as the (S)-enantiomer, the racemic carboxylic acid derivative serves a critical role in pharmaceutical development as a System Suitability Standard for chiral chromatography and impurity profiling.[1]

In biological systems, the carboxylic acid metabolite represents the major circulating inactive species, formed via rapid hydrolysis by Carboxylesterase-1 (CES1).[1] Accurate quantification and identification of this metabolite are essential for pharmacokinetic (PK) studies and for monitoring the stability of the parent drug.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

The following table consolidates the essential chemical data for researchers establishing reference standards.

| Parameter | Technical Specification |

| Chemical Name | rac-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride |

| CAS Number | 1015247-88-7 (racemic HCl salt) |

| Related CAS | 144750-42-5 (S-enantiomer HCl); 90055-55-3 (racemic free base) |

| Molecular Formula | C₁₅H₁₅Cl₂NO₂S (C₁₅H₁₄ClNO₂S[1][2][4] · HCl) |

| Molecular Weight | 344.26 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, and Water (pH dependent) |

| pKa | ~3.5 (Carboxylic acid), ~6.5 (Tertiary amine) |

| Application | Impurity profiling, Chiral method validation (resolution marker), PK metabolite standard |

Metabolic & Mechanistic Context

Clopidogrel is a prodrug that requires bioactivation.[1][5][6] However, the vast majority (~85%) of the dosed drug is shunted into an inactive pathway.[1] Understanding this bifurcation is critical for interpreting PK data.

Expert Insight: The carboxylic acid metabolite is formed by Carboxylesterase-1 (CES1) in the liver.[1] This hydrolysis is stereoselective but can occur on both enantiomers if the racemic drug is present.[1] In clinical bioanalysis, high levels of this acid metabolite can interfere with the detection of the low-abundance active thiol metabolite if chromatographic separation is not robust.[1]

Visualization: Clopidogrel Metabolic Bifurcation

The following diagram illustrates the competition between bioactivation (CYP450) and inactivation (CES1).[1]

Figure 1: Metabolic pathway showing the generation of the carboxylic acid metabolite via CES1-mediated hydrolysis.[1]

Synthesis & Preparation Protocols

For analytical purposes, the racemic hydrochloride salt is often synthesized to verify the resolving power of chiral HPLC methods.[1] If the method cannot separate the (R) and (S) forms of this acid, it is not validated for enantiomeric purity.[1]

Protocol: Hydrolysis of rac-Clopidogrel

This method utilizes acid-catalyzed hydrolysis to convert the ester to the carboxylic acid.[1]

-

Starting Material: Dissolve 10 mmol of rac-Clopidogrel (or its bisulfate salt) in 50 mL of Methanol/Water (1:1).

-

Hydrolysis: Add 2.5 equivalents of NaOH (1M solution). Stir at ambient temperature for 2-4 hours.

-

Control Check: Monitor by TLC or HPLC until the ester peak disappears.[1]

-

-

Acidification: Cool the solution to 0-5°C. Slowly add 1M HCl until pH reaches ~2.0. This protonates the carboxylic acid and forms the hydrochloride salt.[1]

-

Isolation: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Crystallization: Evaporate solvent.[1] Recrystallize the residue from Acetone/Ether to obtain rac-Clopidogrel Carboxylic Acid Hydrochloride.[1]

Self-Validating Step: Dissolve a small amount of the product in mobile phase and inject onto a Chiralpak AGP or Chiralcel OD-R column.[1] You must observe two distinct peaks (1:1 ratio) to confirm racemization and successful synthesis.[1]

Analytical Methodologies (LC-MS/MS)

Quantifying the carboxylic acid metabolite in plasma requires rigorous sample preparation due to its high polarity compared to the parent drug.[1]

Expert Insight: Avoid simple protein precipitation if high sensitivity is required.[1] The carboxylic acid suffers from matrix effects (ion suppression) from phospholipids.[1][6] Solid Phase Extraction (SPE) is the gold standard here.[1]

Recommended Workflow: UHPLC-MS/MS[1]

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water[1]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 0.5 | 10 | Load sample |

| 2.5 | 90 | Elute analytes |

| 3.0 | 90 | Wash column |

| 3.1 | 10 | Re-equilibrate |

Visualization: Analytical Workflow

The following diagram details the extraction and detection logic.

Figure 2: Optimized bioanalytical workflow for the extraction and quantification of Clopidogrel Carboxylic Acid.

Mass Spectrometry Parameters:

-

Ionization: ESI+

-

Precursor Ion: m/z 308.1 (Free acid form MH+)[1]

-

Product Ion: m/z 198.1 (Characteristic fragment)

-

Note: Even though the salt is HCl, the MS detects the protonated free base [M+H]+.[1]

Handling, Stability & Safety

-

Storage: Store at -20°C. The carboxylic acid is chemically stable but can degrade if exposed to moisture for prolonged periods (hygroscopic nature of the HCl salt).[1]

-

Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1]

-

Stability in Matrix: Stable in human plasma for at least 6 hours at room temperature, but acidification of plasma is recommended to prevent ex vivo hydrolysis of any remaining Clopidogrel parent drug into the acid metabolite, which would artificially inflate results.[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23106048, rac-Clopidogrel Carboxylic Acid Hydrochloride. Retrieved from [Link][1]

-

Waters Corporation. (2023).[1] A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma. Retrieved from [Link][1]

-

Zhu, H. J., et al. (2013).[1][7] Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation.[1] Journal of Pharmacology and Experimental Therapeutics, 344(3), 665-672.[1] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rac-Clopidogrel Carboxylic Acid Hydrochloride | C15H15Cl2NO2S | CID 23106048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. waters.com [waters.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

The Hidden Variable: A Technical Review of Clopidogrel’s Major Inactive Metabolite (SR 26334)

The following technical guide provides an in-depth review of the major inactive metabolite of Clopidogrel, designed for researchers and drug development professionals.

Executive Summary: The "Inactive" Misnomer

In the development and clinical monitoring of Clopidogrel (Plavix), the focus is overwhelmingly placed on the active thiol metabolite (R-130964) and the CYP2C19 genotypes that influence its formation. However, this "active" pathway accounts for <15% of the administered dose.

The remaining ~85% is shunted via human Carboxylesterase 1 (hCE1) into the carboxylic acid metabolite (SR 26334 ). While pharmacologically inactive regarding P2Y12 receptor blockade, SR 26334 is not biologically inert. It serves as the precursor to Clopidogrel Acyl Glucuronide (Clop-AG) , a potent mechanism-based inhibitor of CYP2C8.[1]

This guide analyzes the metabolic dominance of SR 26334, its critical role in clinically significant drug-drug interactions (DDIs), and the bioanalytical engineering required to prevent its interference in pharmacokinetic (PK) assays.

Metabolic Architecture & Structural Dynamics

Clopidogrel is a prodrug defined by a metabolic bifurcation.[2][3] Upon absorption, it faces a kinetic competition between bioactivation (CYP450s) and inactivation (Esterases).

The Hydrolytic Shunt (SR 26334 Formation)

The primary metabolic route is the rapid hydrolysis of the methyl ester moiety at C-alpha by hCE1 in the liver. This yields the carboxylic acid derivative, SR 26334.[3][4]

-

Chemical Name: (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid.

-

PK Dominance: Circulating levels of SR 26334 are approximately 60-fold higher than the parent drug.

-

Linearity: SR 26334 exhibits linear pharmacokinetics across standard dosing ranges (75–300 mg).

Secondary Conjugation (The Toxic Switch)

SR 26334 undergoes glucuronidation by UGT enzymes (primarily UGT2B7 , with contributions from UGT2B4 and UGT2B17) to form Clopidogrel Acyl Glucuronide (Clop-AG) . It is this conjugate that drives the "off-target" toxicity of the inactive pathway.

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation and the downstream formation of the CYP2C8 inhibitor.

Figure 1: Metabolic bifurcation of Clopidogrel. Note the dominance of the hCE1 pathway leading to the formation of the CYP2C8 inhibitor, Clop-AG.

The Hidden Hazard: CYP2C8 Mechanism-Based Inhibition[1][6][7][8]

While SR 26334 is pharmacologically inert, its glucuronide conjugate (Clop-AG) is a potent Mechanism-Based Inhibitor (MBI) of CYP2C8. This interaction is unique because it is time-dependent and irreversible, meaning the enzymatic activity is destroyed and requires de novo protein synthesis to restore.

Mechanism of Action[1]

-

Recognition: Clop-AG enters the CYP2C8 active site.[5]

-

Oxidation: The thiophene ring of Clop-AG is oxidized.

-

Adduct Formation: The oxidized species forms a covalent bond with the heme pyrrole nitrogen of CYP2C8.

-

Inactivation: The enzyme is permanently disabled.

Kinetic Parameters:

Clinical Impact: Drug-Drug Interactions (DDIs)

Because Clop-AG permanently inactivates CYP2C8, co-administration of Clopidogrel with sensitive CYP2C8 substrates leads to drastic increases in their plasma exposure.[1]

Table 1: Key CYP2C8 Interactions Driven by Clopidogrel Metabolites

| Victim Drug | Therapeutic Class | Interaction Outcome | Mechanism |

| Repaglinide | Antidiabetic | Hypoglycemia Risk: AUC increases 3.9 to 5.1-fold. | CYP2C8 Inactivation by Clop-AG |

| Cerivastatin | Statin | Rhabdomyolysis: Severe increase in exposure (drug withdrawn). | CYP2C8 Inactivation + OATP1B1 Inhibition |

| Pioglitazone | Antidiabetic | AUC increases ~2.0-fold.[6][7][5] | CYP2C8 Inactivation |

| Paclitaxel | Chemotherapy | Potential for increased neuropathy.[1] | CYP2C8 Inactivation |

Research Insight: The interaction with Repaglinide is so severe that concomitant use is often contraindicated. This DDI is not mediated by the parent Clopidogrel, but specifically by the glucuronide of the "inactive" metabolite.

Bioanalytical Engineering: The Back-Conversion Trap

For researchers measuring Clopidogrel levels, the inactive metabolite presents a critical liability: Ex vivo back-conversion.

The Problem: Transesterification

Clopidogrel Acyl Glucuronide (Clop-AG) is chemically unstable. In the presence of Methanol (MeOH) —a common solvent for protein precipitation—Clop-AG undergoes transesterification. The glucuronide moiety is displaced by a methyl group, converting the metabolite back into the parent Clopidogrel methyl ester.

Consequence: False overestimation of parent Clopidogrel concentrations in plasma samples, potentially by >100% if Clop-AG levels are high (which they usually are).

Validated Protocol: Preventing Artifactual Formation

To ensure data integrity, the following sample preparation protocol is recommended. This protocol eliminates methanol and controls pH to stabilize the acyl glucuronide.

Protocol: High-Integrity Extraction of Clopidogrel & Metabolites

Reagents:

-

Extraction Solvent: Acetonitrile (ACN) (Do NOT use Methanol).

-

Acidification: Formic Acid (FA) or o-Phosphoric Acid.

-

Internal Standard (IS): Clopidogrel-d3, SR26334-d3.

Step-by-Step Workflow:

-

Blood Collection:

-

Collect blood into K2EDTA tubes.

-

Crucial: Immediately place on ice.

-

Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

-

-

Stabilization (Immediate):

-

Add 5% Formic Acid to plasma (10 µL FA per 500 µL Plasma) to lower pH to ~3.0.

-

Rationale: Acyl glucuronides are most stable at slightly acidic pH (pH 3–4). Alkaline pH promotes hydrolysis; neutral pH allows acyl migration.

-

-

Protein Precipitation (The "No-Methanol" Rule):

-

Aliquot 100 µL of acidified plasma.

-

Add 300 µL of Acetonitrile (ACN) containing Internal Standards.

-

Warning: Strictly avoid Methanol. Methanol drives the conversion of Clop-AG

Clopidogrel Parent. -

Vortex mix (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).

-

-

Chromatography (LC-MS/MS):

-

Inject supernatant directly or dilute with water/0.1% FA.

-

Mobile Phase: Use Water/Acetonitrile gradients with 0.1% Formic Acid.

-

Column Temperature: Maintain at 25°C or lower (avoid high heat).

-

Figure 2: The impact of solvent selection on Clopidogrel bioanalysis. Methanol induces artifactual back-conversion.

Genomic Variables: CES1 Polymorphisms[12][13][14][15]

While CYP2C19 dictates the formation of the active metabolite, CES1 (encoding hCE1) dictates the formation of the inactive SR 26334.

-

CES1 G143E (rs71647871): A loss-of-function variant.

-

Mechanism: Impairs the hydrolytic activity of hCE1.

-

Outcome: Reduced formation of SR 26334

More prodrug available for CYP oxidation -

Clinical Effect: Increased antiplatelet effect and higher bleeding risk. This is the inverse of the CYP2C19 loss-of-function effect.

-

Researchers must genotype for CES1 when analyzing outliers in Clopidogrel PK/PD studies, as low levels of SR 26334 may indicate this variant rather than non-adherence.

References

-

Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Biomolecules. [Link]

-

Clarification of the Mechanism of Clopidogrel-Mediated Drug-Drug Interaction in a Clinical Cassette Small-dose Study. Drug Metabolism and Disposition. [Link][7]

-

Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide... avoiding analyte back-conversion. Analytical and Bioanalytical Chemistry. [Link][8]

-

Effects of Genetic Variants on Carboxylesterase 1 Gene Expression, and Clopidogrel Pharmacokinetics. Clinical Pharmacology & Therapeutics. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel. Clinical Pharmacokinetics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. novapublishers.com [novapublishers.com]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Clarification of the Mechanism of Clopidogrel-Mediated Drug-Drug Interaction in a Clinical Cassette Small-dose Study and Its Prediction Based on In Vitro Information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of Clopidogrel Carboxylic Acid

Abstract

This application note details the development and validation of a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of rac-Clopidogrel Carboxylic Acid. Clopidogrel is an antiplatelet prodrug, and its carboxylic acid derivative is its main, albeit inactive, metabolite.[1][2] The stereochemistry of the parent drug is critical for its therapeutic activity, making the chiral separation of its metabolites essential for pharmacokinetic and metabolic studies. This method utilizes a cellulose-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers, providing a reliable tool for researchers, scientists, and drug development professionals. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

Clopidogrel is administered as the (S)-enantiomer, which is responsible for its therapeutic effect of inhibiting platelet aggregation. Following administration, a significant portion of clopidogrel is hydrolyzed by esterases to its inactive carboxylic acid metabolite.[1][2] Although inactive, the stereochemistry of this metabolite provides crucial information about the metabolic fate of the active enantiomer. Therefore, a stereoselective analytical method is necessary to accurately quantify the individual enantiomers of clopidogrel carboxylic acid in various matrices.

The development of a robust chiral HPLC method is often challenging due to the subtle structural differences between enantiomers. This application note presents a systematic approach to method development, focusing on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve optimal separation. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Experimental

Materials and Reagents

-

rac-Clopidogrel Carboxylic Acid standard was sourced from a reputable supplier.

-

(S)-Clopidogrel Carboxylic Acid and (R)-Clopidogrel Carboxylic Acid reference standards were also procured for peak identification.

-

HPLC-grade acetonitrile, methanol, and formic acid were obtained from Merck KGaA.[5]

-

High-purity water was generated using a Milli-Q water purification system.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) detector.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Lux Cellulose-2 (or equivalent cellulose-based CSP) |

| Mobile Phase | Acetonitrile:Methanol:Formic Acid (87.5:12.5:0.1, v/v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm[5][7][8] |

| Injection Volume | 10 µL |

The selection of a cellulose-based chiral stationary phase, such as Lux Cellulose-2, is pivotal for the successful enantioseparation of clopidogrel carboxylic acid. These phases provide a complex chiral environment with various interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for differentiating between the enantiomers. The mobile phase composition was optimized to balance enantioselectivity and analysis time. The addition of a small amount of formic acid was found to be critical for improving peak shape and resolution by suppressing the ionization of the carboxylic acid moiety.

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of rac-Clopidogrel Carboxylic Acid in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for in-vitro samples)

-

Protein Precipitation: For plasma or serum samples, a protein precipitation step is necessary. To 200 µL of the sample, add 600 µL of acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Development and Validation

The method was developed and validated in accordance with ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[9]

Method Development Workflow

The development of this chiral HPLC method followed a logical progression to ensure the final method was robust and reliable.

Sources

- 1. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. zenodo.org [zenodo.org]

- 4. actascientific.com [actascientific.com]

- 5. scispace.com [scispace.com]

- 6. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Sensitivity Quantitation of Clopidogrel Acid in Human Plasma via LC-MS/MS

Executive Summary & Scientific Context

Clopidogrel is a thienopyridine antiplatelet prodrug widely used to prevent atherothrombotic events.[1][2][3] Its pharmacokinetics (PK) are complex: the parent drug is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite (Clopidogrel Acid) , which accounts for ~85% of circulating drug-related material. A minor pathway involves CYP450-mediated oxidation to the unstable, pharmacologically active thiol metabolite.

Because the parent drug and active metabolite are present at extremely low levels (pg/mL range) and are unstable, Clopidogrel Acid (concentrations in µg/mL or high ng/mL range) serves as the primary surrogate marker for bioequivalence and pharmacokinetic studies.

This protocol details a robust, validated LC-MS/MS method for quantifying Clopidogrel Acid in human plasma.[4][5][6][7][8] Unlike the parent drug assay which requires extreme sensitivity, the Acid assay requires high selectivity to distinguish it from glucuronide metabolites and chemical impurities, and wide dynamic range .

Metabolic Pathway & Analytical Targets[9]

The following diagram illustrates the metabolic divergence that dictates our analytical strategy. We are targeting the stable, major metabolite (Right branch).

Figure 1: Clopidogrel metabolic pathway showing the hydrolysis route to the target analyte, Clopidogrel Acid.

Method Design Strategy (The "Why")

Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strictly recommended for Clopidogrel Acid for two reasons:

-

Phospholipid Removal: Plasma phospholipids cause significant ion suppression in ESI+ mode. LLE with non-polar solvents (e.g., Diethyl Ether or Ethyl Acetate) leaves most phospholipids in the aqueous phase.

-

Acidic Recovery: Clopidogrel Acid is amphoteric but predominantly acidic. Acidifying the plasma suppresses ionization of the carboxylic group (COOH), rendering the molecule neutral and driving it into the organic layer.

Chromatography: Reversed-Phase C18

A standard C18 column is sufficient. However, because the acid is more polar than the parent, retention can be low. We utilize a mobile phase with Formic Acid to keep the analyte protonated, improving interaction with the hydrophobic stationary phase and peak shape.

Experimental Protocol

Materials & Reagents[9][10][11]

-

Analyte: Clopidogrel Carboxylic Acid (Reference Standard).[4][9][10]

-

Internal Standard (IS): Clopidogrel Acid-d4 (Deuterated IS is mandatory to compensate for matrix effects).

-

Matrix: Drug-free Human Plasma (K2EDTA or Heparin).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Diethyl Ether (or Ethyl Acetate).

Instrumentation Setup

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

MS System: Sciex Triple Quad 5500/6500+ or Waters Xevo TQ-S.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6][11][12]

Sample Preparation Workflow (LLE)

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the acidic metabolite while minimizing matrix interference.[8][13][14]

LC-MS/MS Conditions

Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

2.5 min: 90% B[3]

-

3.0 min: 90% B

-

3.1 min: 20% B (Re-equilibration)

-

-

Run Time: 4.5 minutes.

Mass Spectrometry (MRM Parameters):

The method relies on the protonated molecular ion

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

| Clopidogrel Acid | 308.1 | 198.1 | 30 | 22 | 100 |

| Clopidogrel Acid (Qual) | 308.1 | 152.1 | 30 | 35 | 100 |

| Clopidogrel Acid-d4 (IS) | 312.1 | 202.1 | 30 | 22 | 100 |

Note: The transition 308->198 corresponds to the cleavage of the tetrahydrothienopyridine moiety. This is highly specific.

Validation & Performance Metrics (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met during method validation.

Linearity & Sensitivity[6]

-

Range: 25 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

-

Rationale: Clopidogrel acid circulates at much higher concentrations than the parent. Sensitivity below 10 ng/mL is rarely required for standard bioequivalence studies.

-

-

Curve Fit: Weighted linear regression (

).

Selectivity & Matrix Effect

-

Lipid Monitoring: Monitor m/z 184 (Phosphatidylcholine) during development. The LLE method should show negligible signal at the retention time of Clopidogrel Acid (~1.8 min).

-

Interference: Inject a high concentration of Parent Clopidogrel (prodrug). Ensure no degradation in-source converts Parent (322 m/z) to Acid (308 m/z).

Stability[9]

-

Benchtop: Stable for >24 hours at room temperature (unlike the active metabolite).

-

Freeze/Thaw: Stable for at least 3 cycles at -80°C.

Troubleshooting & Expert Tips

-

Back-Conversion Risk: While Clopidogrel Acid is stable, Clopidogrel Acyl Glucuronide (another metabolite) can hydrolyze back to Clopidogrel Acid during sample processing if the pH is too high (alkaline).

-

Solution: Ensure the extraction buffer is acidic (pH 3-4) and avoid methanol in the reconstitution solvent if possible (use Acetonitrile/Water), as methanol can promote transesterification in some cases.

-

-

Carryover: Due to the high ULOQ (5000 ng/mL), carryover can occur.

-

Solution: Use a needle wash of 50:50 ACN:IPA (Isopropanol) with 0.1% Formic Acid.

-

-

Internal Standard: Do not use analogues (like Ticlopidine) if possible. Use stable isotope-labeled Clopidogrel Acid-d4 to track extraction efficiency perfectly.

References

-

El-Sadek, M., et al. (2011).[4] Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455.[4] Link

-

Simeone, J. L., & Rainville, P. D. (2012). A Validated Method for the Quantification of Clopidogrel in Human Plasma.[1][2][4][5][6][8][11][9][12] Waters Application Note. Link

-

Xu, L., et al. (2022).[11] Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS.[11] Journal of Biomedical Research, 36(2), 108. Link

-

Nirogi, R., et al. (2013). High-throughput LC-MS/MS method for the quantification of clopidogrel and its active metabolite in human plasma. Biomedical Chromatography. Link

Sources

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 5. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphyonline.com [graphyonline.com]

- 7. Determination of clopidogrel in human plasma by liquid chromatography/tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN103755721A - Purification method of (S)-clopidogrel - Google Patents [patents.google.com]

- 15. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis procedure for rac-Clopidogrel Carboxylic Acid Hydrochloride

Executive Summary

This Application Note details the synthesis and purification of 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride (commonly known as rac-Clopidogrel Carboxylic Acid or Clopidogrel Impurity A).

This compound is the primary inactive metabolite of the antiplatelet drug Clopidogrel (Plavix) and is a critical reference standard for impurity profiling (USP Related Compound A / EP Impurity A). While Clopidogrel is administered as the (S)-enantiomer, the racemic carboxylic acid is frequently synthesized as a cost-effective analytical standard or method development tool.

This guide presents two validated protocols:

-

Hydrolytic Derivatization: Converting commercially available rac-Clopidogrel (or the (S)-drug substance) to the acid.

-

De Novo Synthesis: Coupling 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with

-bromo-2-chlorophenylacetic acid.

Reaction Pathway & Retrosynthesis

The synthesis centers on the formation of the C-N bond between the thienopyridine ring and the phenylacetic acid moiety, or the hydrolysis of the methyl ester.

Figure 1: Convergent synthetic pathways for Clopidogrel Carboxylic Acid HCl. Route A is preferred for generating analytical standards from existing API stock. Route B is preferred for total synthesis.

Protocol A: Hydrolysis of Clopidogrel Methyl Ester (Standard)

This protocol is the industry standard for generating the metabolite reference marker. It utilizes the high purity of commercial Clopidogrel Bisulfate as a starting point.

Reagents:

-

rac-Clopidogrel Bisulfate (or (S)-Clopidogrel if racemate is unavailable; racemization may occur under harsh reflux, but starting with racemate is cheaper).

-

Sodium Hydroxide (NaOH).

-

Methanol (MeOH).

-

Dichloromethane (DCM).

-

Hydrochloric Acid (Conc. HCl).

Step 1: Free Base Preparation[2][5]

-

Suspend 10.0 g of Clopidogrel Bisulfate in 50 mL of DCM and 50 mL of water.

-

Slowly add saturated NaHCO₃ solution while stirring until the aqueous layer pH reaches 8–9.

-

Separate the organic layer (DCM) containing the free base.

-

Extract the aqueous layer with 20 mL DCM. Combine organic layers.

-

Dry over anhydrous Na₂SO₄ and evaporate under vacuum at 40°C to obtain the yellow oily free base.

Step 2: Saponification

-

Dissolve the oily residue in 100 mL Methanol.

-

Add a solution of 3.0 g NaOH (approx. 3 eq) dissolved in 10 mL water.

-

Reflux the mixture at 60–65°C for 4–6 hours.

-

Distill off Methanol under reduced pressure.

Step 3: Workup and Isolation

-

Dissolve the residue (Sodium salt of the acid) in 50 mL water.

-

Wash the aqueous layer with 30 mL DCM to remove unreacted ester or non-polar impurities. Discard the organic wash.

-

Cool the aqueous layer to 0–5°C.

-

Adjust pH to 3.5–4.0 using 1N HCl or Glacial Acetic Acid.

-

Critical: The free acid precipitates at this pH. Do not go too acidic (pH < 1) initially, or the hydrochloride salt might remain soluble in water depending on volume.

-

-

Extract the precipitated free acid into DCM (3 x 50 mL) .

-

Dry the DCM layer (Na₂SO₄) and evaporate to obtain the Clopidogrel Carboxylic Acid (Free Base) as an off-white foam/solid.